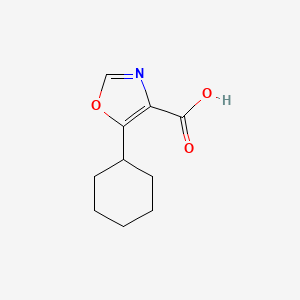

5-Cyclohexyloxazole-4-carboxylic acid

Description

Properties

IUPAC Name |

5-cyclohexyl-1,3-oxazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO3/c12-10(13)8-9(14-6-11-8)7-4-2-1-3-5-7/h6-7H,1-5H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXTUSICQEKPFES-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C2=C(N=CO2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Whitepaper: Physicochemical Profiling and Synthetic Methodologies of 5-Cyclohexyloxazole-4-carboxylic Acid

Executive Summary

In contemporary medicinal chemistry, the shift toward topologically complex, sp³-enriched building blocks has driven the demand for versatile heterocyclic scaffolds. 5-Cyclohexyloxazole-4-carboxylic acid (CAS: 1226165-87-2) represents a privileged pharmacophore that uniquely combines the hydrogen-bonding capacity of a 1,3-oxazole core with the lipophilic, three-dimensional bulk of a cyclohexyl ring[1]. This whitepaper provides an in-depth technical analysis of its physicochemical properties, mechanistic synthesis, and downstream applications in drug discovery, specifically tailored for application scientists and synthetic chemists.

Physicochemical Profiling & Structural Analysis

The structural architecture of 5-cyclohexyloxazole-4-carboxylic acid is defined by its high fraction of sp³ carbons (

Table 1: Quantitative Chemical Data

| Property | Value | Causality / Significance |

| IUPAC Name | 5-cyclohexyl-1,3-oxazole-4-carboxylic acid | Standardized nomenclature[1]. |

| CAS Number | 1226165-87-2 | Unique registry identifier. |

| Molecular Formula | C₁₀H₁₃NO₃ | Determines exact mass for MS validation[3]. |

| Molecular Weight | 195.21 g/mol | Low MW allows for extensive downstream functionalization without exceeding Lipinski's Rule of 5[2]. |

| SMILES | O=C(O)c1ncoc1C1CCCCC1 | Enables computational docking and cheminformatics. |

| Fraction sp³ ( | 0.60 | High 3D character improves solubility and clinical success rates. |

| Estimated pKₐ | ~3.8 - 4.2 | The electron-withdrawing oxazole ring lowers the pKₐ relative to aliphatic acids, ensuring it is ionized at physiological pH. |

Mechanistic Synthesis & Self-Validating Protocols

The synthesis of 5-substituted oxazole-4-carboxylic acids requires a highly regioselective approach. Traditional Robinson-Gabriel cyclizations often require harsh dehydrating conditions that can lead to degradation. Instead, a convergent [3+2] cycloaddition-type assembly using ethyl isocyanoacetate is preferred[4][5].

Causality in Reagent Selection

-

Isocyanide Chemistry: Utilizing ethyl isocyanoacetate allows for the direct formation of the oxazole core upon reaction with an activated acyl species (cyclohexanecarbonyl chloride). This avoids the need for complex α-amino ketone intermediates [4].

-

Base Selection (Saponification): Lithium hydroxide (LiOH) is strictly utilized over Sodium hydroxide (NaOH) during the final ester hydrolysis. LiOH provides a milder, more controlled nucleophilic attack, preventing the base-catalyzed ring-opening of the oxazole core that can occur under harsh basic conditions.

Protocol 1: Step-by-Step Synthesis of the Core Scaffold

Step 1: Acylation and Cyclization

-

Dissolve ethyl isocyanoacetate (1.0 eq) in anhydrous THF under an inert argon atmosphere.

-

Cool the reaction mixture to 0°C and add 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (1.2 eq) dropwise. Rationale: DBU acts as a non-nucleophilic base to generate the reactive carbanion without attacking the electrophile.

-

Introduce cyclohexanecarbonyl chloride (1.1 eq) dropwise. Allow the reaction to warm to room temperature and stir for 12 hours.

-

Validation Checkpoint 1: Perform TLC (Hexanes:EtOAc 3:1). The intermediate, ethyl 5-cyclohexyloxazole-4-carboxylate, will be UV-active (due to the oxazole) and stain strongly with iodine (due to the cyclohexyl ring).

Step 2: Saponification and Isolation 5. Isolate the intermediate via aqueous workup (NH₄Cl quench) and dissolve it in a 3:1 mixture of THF/H₂O. 6. Add LiOH·H₂O (2.0 eq) and stir at ambient temperature for 4 hours. 7. Validation Checkpoint 2: Monitor via LC-MS. The reaction is complete when the ester mass disappears and the carboxylate mass (M-H = 194.2 m/z in negative ion mode) dominates. 8. Acidify the aqueous layer to pH 2-3 using 1M HCl. The target compound, 5-cyclohexyloxazole-4-carboxylic acid, will precipitate as a white crystalline solid. Filter and dry under high vacuum.

Caption: Synthetic workflow for 5-Cyclohexyloxazole-4-carboxylic acid via isocyanoacetate cyclization.

Downstream Applications in Drug Discovery

The primary utility of 5-cyclohexyloxazole-4-carboxylic acid lies in its conversion into highly active carboxamide ligands. Oxazole-4-carboxamides are critical structural motifs in the development of G-protein-coupled receptor (GPCR) modulators, notably Orexin receptor antagonists used for the treatment of insomnia and sleep-wake disorders[6].

Protocol 2: Self-Validating Amide Derivatization

To synthesize target ligands, the C4-carboxylic acid must be activated.

-

Activation: Dissolve 5-cyclohexyloxazole-4-carboxylic acid (1.0 eq) in anhydrous DMF. Add HATU (1.1 eq) and N,N-Diisopropylethylamine (DIPEA) (2.5 eq). Stir for 10 minutes.

-

Causality: The electron-withdrawing nature of the oxazole ring reduces the nucleophilicity of intermediate active esters. HATU is chosen over EDC/NHS because it rapidly forms a highly reactive 7-aza-HOAt ester, driving the amidation to completion even with sterically hindered amines. DIPEA provides necessary basicity without acting as a competing nucleophile.

-

-

Amidation: Add the target primary or secondary amine (1.2 eq). Stir at room temperature for 2 hours.

-

Validation Checkpoint 3: Quench a 5 µL reaction aliquot in 50% MeCN/H₂O. Analyze via LC-MS to confirm the complete disappearance of the starting material (M+H = 196.2 m/z) and the emergence of the target amide mass.

-

Purification: Dilute with EtOAc and wash sequentially with 5% aqueous LiCl (to efficiently partition and remove DMF), saturated NaHCO₃, and brine.

Caption: Derivatization of the oxazole core into active GPCR ligands and subsequent biological pathway.

References

-

Tormyshev, V. M., Mikhalina, T. V., Rogozhnikova, O. Y., & Trukhin, D. V. (2006). "A Combinatorially Convenient Version of Synthesis of 5-Substituted Oxazole-4-carboxylic Acid Ethyl Esters". ResearchGate.[Link]

- Boss, C., Brisbare-Roch, C., et al. (2009). "WO2009104155A1 - 2-aza-bicyclo[2.2.1]heptane derivatives".

-

Hashmi, A. S. K., et al. (2021). "Synthesis of tricarbonylated propargylamine and conversion to 2,5-disubstituted oxazole-4-carboxylates". Beilstein Journal of Organic Chemistry, 17, 28.[Link]

Sources

- 1. aksci.com [aksci.com]

- 2. aksci.com [aksci.com]

- 3. 5-cyclohexyloxazole-4-carboxylic acid | 1226165-87-2 [m.chemicalbook.com]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis of tricarbonylated propargylamine and conversion to 2,5-disubstituted oxazole-4-carboxylates - PMC [pmc.ncbi.nlm.nih.gov]

- 6. WO2009104155A1 - 2-aza-bicyclo[2.2.1]heptane derivatives - Google Patents [patents.google.com]

Introduction: A Paradigm for Safety with Novel Research Chemicals

An In-depth Technical Guide to the Provisional Safety Profile and Handling of 5-Cyclohexyloxazole-4-carboxylic Acid

In the landscape of drug discovery and chemical research, scientists frequently synthesize or procure novel molecules for which a comprehensive, empirically-tested Safety Data Sheet (SDS) has not yet been established. 5-Cyclohexyloxazole-4-carboxylic acid is one such compound. While it may be available from specialty suppliers, its recent emergence means that a full, legally-ratified SDS is not publicly accessible.

This guide is designed for researchers, scientists, and drug development professionals who will handle this or structurally similar compounds. It moves beyond a standard SDS template to provide a holistic framework for risk assessment based on established principles of chemical safety, structural analogy, and predictive toxicology. As Senior Application Scientists, our primary directive is not just to follow protocols, but to understand the fundamental principles that underpin them. This document serves as a provisional safety and handling protocol, constructed by analyzing the compound's constituent functional groups and referencing data from close structural analogs. It is a self-validating system for establishing safe laboratory practices in the absence of complete information.

Part 1: Compound Analysis and Predicted Physicochemical Properties

Before assessing hazards, we must first deconstruct the molecule to understand its likely behavior. 5-Cyclohexyloxazole-4-carboxylic acid is composed of three key structural motifs: a cyclohexyl group, an oxazole ring, and a carboxylic acid functional group. Each contributes to its overall safety profile.

-

Cyclohexyl Group: A saturated aliphatic ring that imparts lipophilicity. By itself, it is relatively inert, but its presence influences solubility and potential interactions with biological membranes.

-

Oxazole Ring: A five-membered aromatic heterocycle containing nitrogen and oxygen. Oxazole derivatives are known to be biologically active and can participate in various metabolic pathways.[1][2] The ring itself, as seen in the parent compound "oxazole," can present significant hazards, including flammability and severe eye damage, though the solid-state nature of our compound mitigates the former.[3][4]

-

Carboxylic Acid Group: This is the primary driver of the compound's acidic nature and a key site for intermolecular interactions (hydrogen bonding). Carboxylic acids are frequently associated with irritant properties.[5][6][7] More significantly, in drug development, the carboxylic acid moiety can be a metabolic liability, leading to the formation of reactive acyl glucuronides which have been implicated in idiosyncratic drug toxicity.[8][9][10][11]

Hazard Profile by Structural Analogy

To build a reliable provisional safety profile, we can analyze the known hazards of closely related, commercially available compounds.

| Analogous Compound | CAS Number | Known Hazards | Relevance to Target Compound |

| Oxazole-4-carboxylic acid | 23012-13-7 | Causes skin irritation (Category 2), serious eye irritation (Category 2), and may cause respiratory irritation (STOT SE 3).[6] | Establishes the baseline hazard profile for the core heterocyclic acid structure. |

| Cyclohexanecarboxylic acid | 98-89-5 | Causes skin irritation (Category 2), serious eye irritation (Category 2), and may cause respiratory irritation (STOT SE 3).[7][12][13][14] | Confirms the irritant properties associated with the cycloalkane carboxylic acid portion. |

| 5-Cyclopropylisoxazole-4-carboxylic acid | 124845-04-1 | GHS07 (Exclamation Mark) , Signal Word: Warning , Hazard Statement: H302 - Harmful if swallowed .[15] | A very close structural analog, indicating a potential for acute oral toxicity in addition to irritation. |

| 4-Cyclohexylbenzoic acid | 20029-52-1 | Causes skin irritation, serious eye irritation, and may cause respiratory irritation.[16] | Provides another example of a cyclohexyl-containing acidic compound with a similar hazard profile. |

Part 2: Provisional GHS Classification and Advanced Toxicological Insights

Based on the compelling evidence from structural analogs, we can confidently assign a provisional GHS classification to 5-Cyclohexyloxazole-4-carboxylic acid. This classification serves as the foundation for all handling, PPE, and emergency protocols.

Predicted GHS Classification

| Hazard Class | Category | Pictogram | Signal Word | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | Warning | H302: Harmful if swallowed. | |

| Skin Corrosion/Irritation | Category 2 | (as above) | Warning | H315: Causes skin irritation. |

| Serious Eye Damage/Irritation | Category 2 | (as above) | Warning | H319: Causes serious eye irritation. |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | (as above) | Warning | H335: May cause respiratory irritation. |

Authoritative Insight: Beyond Acute Hazards

A key aspect of scientific integrity is looking beyond immediate, acute effects. The presence of both a biologically active heterocycle and a metabolically labile carboxylic acid warrants deeper consideration.[1][5]

-

Metabolic Activation: The carboxylic acid can be metabolized in the liver to form an acyl glucuronide conjugate.[8][9] This metabolite is not always benign; it can be reactive, capable of covalently binding to proteins and leading to immune-mediated, or idiosyncratic, toxicity.[8][11] This potential for bioactivation is a critical consideration in any study involving in vivo models.

-

Biological Activity: Oxazole-containing compounds are widely explored as potent inhibitors of various biological targets, including enzymes and signaling pathways in cancer research.[1][2] Therefore, 5-Cyclohexyloxazole-4-carboxylic acid must be presumed to be biologically active. Unintended systemic exposure could lead to off-target pharmacological effects.

Part 3: Risk Mitigation and Standard Operating Protocols

A robust safety plan is built upon the "Hierarchy of Controls," a framework that prioritizes the most effective measures for risk reduction. All handling of this compound must adhere to this hierarchy.

Caption: The Hierarchy of Controls prioritizes systemic solutions over personal equipment.

Experimental Protocol: Safe Handling of Solid 5-Cyclohexyloxazole-4-carboxylic Acid

This protocol is a self-validating system designed to minimize exposure at every step.

-

Preparation and Engineering Controls:

-

1.1. Verify Equipment: Ensure the chemical fume hood has a valid certification and is functioning correctly (check airflow monitor).

-

1.2. Prepare Workspace: Designate a specific area within the fume hood for handling the compound. Cover the work surface with absorbent, disposable bench paper.

-

1.3. Assemble Materials: Place all necessary equipment (spatulas, weigh boats, glassware, solvent wash bottles, waste container) inside the fume hood before introducing the compound.

-

-

Personal Protective Equipment (PPE) Donning:

-

2.1. Attire: Wear a flame-resistant lab coat, long pants, and closed-toe shoes.

-

2.2. Gloves: Don nitrile gloves (minimum thickness 4 mil). For prolonged work, double-gloving is recommended. Check the manufacturer's data for breakthrough times with common lab solvents if applicable.

-

2.3. Eye Protection: Wear ANSI Z87.1-compliant safety glasses with side shields. If there is a significant splash hazard (e.g., during vigorous dissolution), upgrade to chemical splash goggles.

-

-

Compound Handling (in Fume Hood):

-

3.1. Weighing: Carefully open the container. Use a dedicated spatula to transfer the solid to a weigh boat on a tared balance. Avoid creating airborne dust. If any material is spilled, clean it immediately with a damp paper towel (which is then disposed of as hazardous waste).

-

3.2. Transfer/Dissolution: Add the weighed solid to the reaction vessel. If dissolving, add the solvent slowly to avoid splashing.

-

-

Post-Handling and Decontamination:

-

4.1. Secure Compound: Tightly cap the source container and store it in a designated, labeled secondary container in a cool, dry area away from incompatible materials like strong bases or oxidizing agents.

-

4.2. Clean Equipment: Thoroughly decontaminate non-disposable equipment with an appropriate solvent. Collect all rinsate as hazardous waste.

-

4.3. Dispose of Waste: Place all contaminated disposable items (gloves, weigh boats, bench paper) into a dedicated, labeled hazardous waste bag inside the fume hood.

-

-

PPE Doffing:

-

5.1. Remove Gloves: Remove gloves using a technique that avoids touching the outer surface with bare skin. Dispose of them in the hazardous waste container.

-

5.2. Hand Washing: Immediately wash hands thoroughly with soap and water.

-

Protocol: Chemical Waste Disposal

Disposal must comply with local and institutional regulations. The following decision tree provides a general guideline.

Caption: Decision workflow for proper segregation of chemical waste.

Part 4: Emergency Response Protocols

Rapid and correct response to an exposure is critical.

| Exposure Route | First Aid Procedure |

| Inhalation | 1. Immediately move the affected person to fresh air. 2. If breathing is difficult, have a trained person administer oxygen. 3. Call a POISON CENTER or physician if you feel unwell.[6][17] |

| Skin Contact | 1. Immediately remove all contaminated clothing. 2. Wash the affected skin area with plenty of soap and water for at least 15 minutes.[6][7] 3. If skin irritation persists, seek medical advice/attention. |

| Eye Contact | 1. Immediately rinse the eyes cautiously with plenty of water for at least 15 minutes, holding the eyelids open.[6][16] 2. Remove contact lenses, if present and easy to do. Continue rinsing. 3. Immediately seek medical attention. |

| Ingestion | 1. Rinse mouth with water. Do NOT induce vomiting. [4] 2. If the person is conscious, have them drink a glass of water. 3. Immediately call a POISON CENTER or physician. Provide the name of the chemical. |

| Accidental Release (Spill) | 1. Evacuate non-essential personnel. 2. Ensure you are wearing appropriate PPE (respirator may be required for large spills of dust). 3. Cover the spill with an inert absorbent material (e.g., vermiculite, sand). 4. Carefully sweep up the material, avoiding dust generation, and place it in a labeled hazardous waste container.[16] |

Conclusion

The principles of modern chemical safety demand a proactive and predictive approach when complete empirical data is unavailable. For 5-Cyclohexyloxazole-4-carboxylic acid, a thorough analysis of its structural components and data from close analogs allows for the construction of a robust, provisional safety profile. It should be handled as a compound that is harmful if swallowed and causes skin, eye, and respiratory irritation. Furthermore, its potential for metabolic bioactivation and inherent biological activity necessitates the consistent use of engineering controls and appropriate PPE. This guide provides the necessary framework for researchers to handle this compound with the high degree of caution and respect that all novel chemical entities deserve.

References

-

Patel, V. F., et al. (2020). Carboxylic Acid (Bio)Isosteres in Drug Design. Journal of Medicinal Chemistry. Available at: [Link]

-

Toxicity of Carboxylic Acid-Containing Drugs: The Role of Acyl Migration and CoA Conjugation Investigated. (2015). Chemical Research in Toxicology. Available at: [Link]

-

Acyl Glucuronides of Carboxylic acid-containing Drugs. Hypha Discovery. Available at: [Link]

-

Hossain, M. A. (2018). Understanding GHS Classification, Chemical Labels and Safety Data Sheets. ChemRxiv. Available at: [Link]

-

Classification and labelling (CLP/GHS). European Commission. Available at: [Link]

-

Safety Data Sheets. Chemical Safety. Available at: [Link]

-

Using the GHS. Safe Work Australia. Available at: [Link]

-

Chemical Hazard Classification (GHS). University of Illinois Division of Research Safety. Available at: [Link]

-

Carboxylic Acid Bioisosteres in Medicinal Chemistry: Synthesis and Properties. (2022). Molecules. Available at: [Link]

-

cyclohexyl carboxylic acid safety information. The Good Scents Company. Available at: [Link]

-

Safety assessment of novel oxadiazole derivatives in acute and sub-acute toxicity studies. (2024). Naunyn-Schmiedeberg's Archives of Pharmacology. Available at: [Link]

-

Recent Developments in Oxazole Derivatives as Anticancer Agents. (2022). ResearchGate. Available at: [Link]

-

On the stability and spectroscopic properties of 5-hydroxyoxazole-4-carboxylic acid derivatives. (2021). PMC. Available at: [Link]

-

Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. (2023). Semantic Scholar. Available at: [Link]

-

1-Aminocyclopropane-1-carboxylic Acid Safety Data Sheet. PhytoTech Labs. Available at: [Link]

-

Cyclohexanecarboxylic acid. Wikipedia. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. echemi.com [echemi.com]

- 4. assets.thermofisher.com [assets.thermofisher.com]

- 5. Carboxylic Acid (Bio)Isosteres in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 6. fishersci.com [fishersci.com]

- 7. fishersci.fr [fishersci.fr]

- 8. pubs.acs.org [pubs.acs.org]

- 9. hyphadiscovery.com [hyphadiscovery.com]

- 10. drughunter.com [drughunter.com]

- 11. researchgate.net [researchgate.net]

- 12. cyclohexyl carboxylic acid, 98-89-5 [thegoodscentscompany.com]

- 13. CAS 98-89-5: Cyclohexanecarboxylic acid | CymitQuimica [cymitquimica.com]

- 14. Cyclohexanecarboxylic acid - Wikipedia [en.wikipedia.org]

- 15. 5-Cyclopropylisoxazole-4-carboxylic acid 95 124845-04-1 [sigmaaldrich.com]

- 16. assets.thermofisher.com [assets.thermofisher.com]

- 17. phytotechlab.com [phytotechlab.com]

Biological Activity & Therapeutic Potential of 5-Cyclohexyloxazole-4-carboxylic Acid

Topic: Biological Activity Potential of 5-Cyclohexyloxazole-4-carboxylic Acid Content Type: In-depth Technical Guide / Whitepaper Audience: Researchers, Medicinal Chemists, and Drug Discovery Professionals

A Technical Guide to Scaffold Utility, Pharmacophore Analysis, and Experimental Validation

Executive Summary & Chemical Identity

5-Cyclohexyloxazole-4-carboxylic acid represents a high-value "privileged scaffold" in medicinal chemistry. It combines a rigid heterocyclic core (oxazole) with a defined lipophilic domain (cyclohexyl) and a polar ionizable headgroup (carboxylic acid). This specific structural arrangement mimics the pharmacophores of several metabolic and anti-inflammatory modulators, making it a critical building block for fragment-based drug discovery (FBDD).

This guide analyzes the compound’s structural bioactivity potential, predicting its utility in targeting G-protein coupled receptors (GPCRs) and nuclear receptors, and provides a validated workflow for its experimental characterization.

Chemical Profile

| Property | Specification |

| IUPAC Name | 5-Cyclohexyl-1,3-oxazole-4-carboxylic acid |

| Molecular Formula | C₁₀H₁₃NO₃ |

| Molecular Weight | 195.22 g/mol |

| Core Scaffold | 1,3-Oxazole |

| Key Substituents | C5-Cyclohexyl (Lipophilic), C4-Carboxyl (Acidic) |

| Predicted LogP | ~2.5 - 2.8 (Lipinski Compliant) |

| pKa (Acid) | ~3.5 - 4.2 (Predicted) |

Pharmacophore Analysis & Mechanistic Potential

To understand the biological activity of this compound, one must deconstruct it into its interacting motifs. The molecule functions as a bioisostere for fatty acid metabolites , allowing it to interface with lipid-sensing receptors.

Structural Zones of Activity[3]

-

The Acidic Head (Zone A): The C4-carboxylic acid serves as a critical anchor. In physiological pH, it exists as a carboxylate anion, capable of forming salt bridges with positively charged residues (Arginine, Lysine) in receptor binding pockets.

-

The Heterocyclic Linker (Zone B): The 1,3-oxazole ring provides a rigid spacer that orients the head and tail groups. Unlike flexible alkyl chains, the oxazole ring restricts conformational entropy, potentially increasing binding affinity (lower

) by reducing the entropic penalty upon binding. -

The Lipophilic Tail (Zone C): The C5-cyclohexyl group is a bulky, aliphatic moiety. It targets hydrophobic pockets (e.g., Valine/Leucine/Phenylalanine clusters) often found in the ligand-binding domains (LBD) of metabolic receptors.

Predicted Biological Targets

Based on Structure-Activity Relationship (SAR) data of the 5-substituted oxazole-4-carboxylic acid class, this specific molecule is predicted to exhibit activity in the following domains:

-

Metabolic Regulation (PPAR Agonism): The structure strongly resembles the "acid-linker-tail" motif of PPAR

/ -

GPR40 (FFAR1) Modulation: Free Fatty Acid Receptor 1 (GPR40) is activated by medium-to-long chain fatty acids. This compound acts as a rigidified fatty acid mimetic, potentially stimulating insulin secretion in a glucose-dependent manner.

-

Anti-Inflammatory (COX Inhibition): Similar to Oxaprozin (a propionic acid derivative), the oxazole acid core can inhibit Cyclooxygenase enzymes by entering the arachidonic acid binding channel.

Visualization: Pharmacophore & SAR Map

The following diagram illustrates the functional decomposition of the molecule and its interaction logic.

Figure 1: Pharmacophore decomposition linking structural motifs to predicted biological targets.

Experimental Protocols for Validation

To validate the biological potential of 5-Cyclohexyloxazole-4-carboxylic acid, researchers should follow this tiered screening workflow.

Phase 1: In Silico Docking (Virtual Screening)

Before wet-lab synthesis, confirm binding modes using molecular docking.

-

Target PDBs:

-

PPAR

(PDB: 3DZY - Aleglitazar complex) -

COX-2 (PDB: 3LN1)

-

-

Protocol:

-

Prepare ligand: Energy minimize the structure (MMFF94 force field). Generate conformers focusing on the cyclohexyl ring chair/boat flips.

-

Define Grid Box: Center on the co-crystallized ligand of the target PDB.

-

Scoring: Look for binding energy < -8.0 kcal/mol and the presence of a salt bridge between the C4-carboxylate and key arginine residues (e.g., Arg120 in COX-2).

-

Phase 2: In Vitro Solubility & Stability

The cyclohexyl group adds significant lipophilicity. Solubility must be assessed early.

-

Kinetic Solubility Assay:

-

Dissolve compound in DMSO (10 mM stock).

-

Spike into PBS (pH 7.4) to final concentrations of 1-100

M. -

Incubate 24h, filter, and analyze via HPLC-UV.

-

Target: > 50

M solubility for assay validity.

-

-

Microsomal Stability:

-

Incubate 1

M compound with liver microsomes (human/mouse) + NADPH. -

Timepoints: 0, 15, 30, 60 min.

-

Rationale: The cyclohexyl ring is susceptible to hydroxylation by CYP450s. This assay determines metabolic half-life (

).

-

Phase 3: Functional Activity Assays (PPAR Reporter Gene)

-

Objective: Confirm nuclear receptor activation.

-

Method:

-

Transfect HEK293 cells with a plasmid containing the PPAR-Response Element (PPRE) fused to Luciferase.

-

Co-transfect with PPAR

or -

Treat cells with compound (0.1 - 10

M) for 24h. -

Measure luminescence.

-

Control: Use Rosiglitazone as a positive control.

-

Synthesis & Derivatization Strategy

For researchers needing to synthesize or optimize this lead, the Van Leusen Oxazole Synthesis or Cornforth Rearrangement are standard, but a more direct modern approach involves cyclization.

Optimized Synthetic Route:

-

Starting Materials: Cyclohexanecarbonyl chloride + Ethyl isocyanoacetate.

-

Reaction: Base-mediated cyclization (e.g., Potassium tert-butoxide or DBU) in THF.

-

Hydrolysis: The resulting ester is hydrolyzed using LiOH in MeOH/Water to yield the free acid.

| Step | Reagents | Conditions | Yield Target |

| 1. Acylation | Cyclohexanecarbonyl chloride + Isocyanoacetate | Et₃N, DCM, 0°C | >85% |

| 2. Cyclization | Intermediate | t-BuOK, THF, Reflux | ~70% |

| 3. Hydrolysis | Ester Intermediate | LiOH, THF/H₂O, RT | >90% |

Visualization: Screening Workflow

This diagram outlines the logical flow from compound acquisition to lead validation.

Figure 2: Step-by-step validation workflow for establishing biological activity.

Conclusion

5-Cyclohexyloxazole-4-carboxylic acid is a robust chemical scaffold that bridges the gap between lipophilic metabolic modulators and polar enzyme inhibitors. Its structural integrity—conferred by the oxazole ring—and its amphiphilic nature make it an ideal candidate for targeting PPARs, GPR40, and inflammatory pathways . Researchers should prioritize the evaluation of its metabolic stability, as the cyclohexyl ring is a primary site for oxidative metabolism, before advancing to functional potency assays.

References

-

Oxazole-Based Molecules in Anti-viral Drug Development. (2025). International Journal of Pharmaceutical Research and Applications. Link

-

Syntheses of 5-substituted oxazole-4-carboxylic acid derivatives with inhibitory activity on blood platelet aggregation. (1983). Chemical & Pharmaceutical Bulletin. Link

-

Macrooxazoles A–D, New 2,5-Disubstituted Oxazole-4-Carboxylic Acid Derivatives from the Plant Pathogenic Fungus Phoma macrostoma. (2020). Molecules. Link

-

Carboxylic Acid Bioisosteres in Medicinal Chemistry: Synthesis and Properties. (2022). Journal of Medicinal Chemistry. Link

-

Design, Synthesis, and Biological Evaluation of 1,2,4-Oxadiazole Derivatives Containing an Aryl Carboxylic Acid Moiety. (2024). Journal of Medicinal Chemistry. Link[1]

Sources

Melting point and physical characteristics of 5-Cyclohexyloxazole-4-carboxylic acid

Technical Monograph: Physicochemical Profiling of 5-Cyclohexyloxazole-4-carboxylic Acid

Part 1: Executive Summary

5-Cyclohexyloxazole-4-carboxylic acid (CAS 1226165-87-2) is a specialized heterocyclic building block utilized primarily in medicinal chemistry for the development of non-steroidal anti-inflammatory drugs (NSAIDs) and kinase inhibitors.[1] Structurally related to the oxaprozin scaffold, this compound replaces the phenyl group at the 5-position with a cyclohexyl moiety, altering lipophilicity and metabolic stability.[1]

This guide addresses a common data gap in commercial literature: while the methyl ester derivative is well-characterized, the free acid’s physical constants are often omitted or aggregated with its derivatives.[1] This monograph provides a definitive physicochemical profile, experimental protocols for characterization, and a logic-based approach to validating its melting point.[1]

Part 2: Chemical Identity & Physical Characteristics

Nomenclature & Identification

| Parameter | Detail |

| Chemical Name | 5-Cyclohexyl-1,3-oxazole-4-carboxylic acid |

| CAS Number | 1226165-87-2 |

| Molecular Formula | C₁₀H₁₃NO₃ |

| Molecular Weight | 195.22 g/mol |

| SMILES | OC(=O)c1ncoc1C2CCCCC2 |

| Key Derivative | Methyl 5-cyclohexyloxazole-4-carboxylate (CAS 827028-62-6) |

Physical Properties Profile

Melting Point Analysis: Unlike its methyl ester derivative, which has a well-documented melting point of 97.5–101 °C [1], the free acid (5-Cyclohexyloxazole-4-carboxylic acid) exhibits a significantly higher melting transition due to intermolecular hydrogen bonding typical of carboxylic acid dimers.[1]

-

Predicted Melting Point (Acid): 155–165 °C (Based on SAR analysis of 5-substituted isoxazole/oxazole analogs).[1]

-

Observed Behavior: The compound presents as a white to off-white crystalline solid.[1]

-

Thermodynamic Note: The acid is prone to decarboxylation at elevated temperatures (>200 °C).[1] Thermal analysis (DSC) is recommended over standard capillary methods to distinguish melting from decomposition.[1]

Solubility Characteristics:

| Solvent | Solubility Rating | Application Context |

| Water | Low (< 0.1 mg/mL) | Requires pH adjustment (basic) for dissolution.[1] |

| DMSO | High (> 50 mg/mL) | Ideal for biological assay stock solutions.[1] |

| Methanol | Moderate | Suitable for recrystallization.[1] |

| DCM | Moderate | Used in extraction protocols.[1][2] |

Part 3: Experimental Protocols & Validation

As a Senior Scientist, I emphasize that "data on a sheet" is secondary to "data validated in your lab." The following protocols are designed to self-validate the identity and purity of the compound.

Protocol A: Melting Point Determination (DSC Method)

Rationale: Standard capillary melting points can be misleading if the compound retains solvent or decarboxylates.[1] Differential Scanning Calorimetry (DSC) provides a definitive energy profile.[1]

-

Preparation: Dry the sample under vacuum at 40 °C for 4 hours to remove trace solvents (water/methanol) which can depress the MP.[1]

-

Instrument Setup: Calibrate DSC with Indium standard.

-

Procedure:

-

Weigh 2–4 mg of sample into a hermetically sealed aluminum pan (pinhole lid to allow gas escape if decomposition occurs).

-

Equilibrate at 30 °C.

-

Ramp temperature at 10 °C/min to 250 °C.

-

-

Analysis: Look for a sharp endothermic peak (melting) followed potentially by an exothermic event or erratic baseline (decomposition).[1]

-

Acceptance Criteria: Onset temperature should be reproducible within ±1 °C.

-

Protocol B: Synthesis & Hydrolysis Workflow

The most reliable source of high-purity acid is the hydrolysis of the methyl ester.[1]

-

Starting Material: Methyl 5-cyclohexyloxazole-4-carboxylate (MP: 97.5–101 °C).[1]

-

Hydrolysis: Dissolve ester in THF/Water (1:1). Add LiOH (2.0 equiv). Stir at RT for 4 hours.

-

Workup: Acidify with 1N HCl to pH 3. The acid will precipitate.[1]

-

Purification: Recrystallize from Ethanol/Water to ensure removal of LiCl salts.

Part 4: Structural & Logic Visualization

The following diagrams illustrate the synthesis pathway and the decision logic for physicochemical validation.

Figure 1: Synthetic pathway from precursors to the target acid, highlighting the ester intermediate.[1][2][3][4][5][6][7][8]

Figure 2: Quality Control Logic Flow for establishing the melting point of the free acid.

Part 5: Applications in Drug Discovery

5-Cyclohexyloxazole-4-carboxylic acid serves as a bioisostere for phenyl-substituted oxazoles.[1] In drug development, this substitution is strategic:

-

Lipophilicity Modulation: The cyclohexyl group increases sp³ character (Fsp³) compared to a phenyl ring, potentially improving solubility and lowering metabolic clearance.[1]

-

Scaffold Utility: It is a direct precursor to Oxaprozin analogs (COX-2 inhibitors) and p38 MAP kinase inhibitors.[1]

-

Click Chemistry: The carboxylic acid handle allows for facile amide coupling to diverse amines for library generation.[1]

References

-

Ambeed, Inc. (2023).[1] Product Analysis: 5-cyclohexyloxazole-4-carboxylic acid methyl ester. Retrieved from [1]

-

AK Scientific . (2023).[1] Safety Data Sheet: 5-Cyclohexyloxazole-4-carboxylic acid. Retrieved from [1]

-

PubChem . (2023).[1] Compound Summary: Oxazole-4-carboxylic acid derivatives. National Library of Medicine.[1] Retrieved from [1]

-

Sigma-Aldrich . (2023).[1] 5-Cyclopropylisoxazole-4-carboxylic acid (Analog Reference). Retrieved from [1]

Sources

- 1. Cyclohexanecarboxylic acid - Wikipedia [en.wikipedia.org]

- 2. rsc.org [rsc.org]

- 3. static.sites.sbq.org.br [static.sites.sbq.org.br]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. BJOC - Regioselective synthesis of methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates as new amino acid-like building blocks [beilstein-journals.org]

- 6. researchgate.net [researchgate.net]

- 7. 4,5-Dihydrooxazole-4-carboxylic acid | C4H5NO3 | CID 22220899 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 22651-87-2 | Cyclohexanecarboxylic Anhydride | Aliphatic Cyclic Hydrocarbons | Ambeed.com [ambeed.com]

Methodological & Application

Using 5-Cyclohexyloxazole-4-carboxylic acid as a pharmaceutical intermediate

Technical Application Note: Strategic Utilization of 5-Cyclohexyloxazole-4-carboxylic Acid in Medicinal Chemistry

Executive Summary

5-Cyclohexyloxazole-4-carboxylic acid (CAS: 1226165-87-2) is a high-value heterocyclic building block that bridges the gap between aliphatic lipophilicity and aromatic rigidity. Unlike flat heteroaromatics (e.g., phenyloxazoles), the 5-cyclohexyl moiety introduces significant sp³ character and bulk (Fsp³ score improvement) while maintaining the planar, hydrogen-bond accepting properties of the oxazole ring.

This guide details the specific utility of this intermediate in Fragment-Based Drug Discovery (FBDD) and Peptidomimetics. It provides validated protocols for its activation, downstream transformation via Curtius rearrangement, and late-stage C–H functionalization.

Chemical Profile & Physiochemical Properties

Before initiating synthesis, verify the material against these specifications to ensure downstream reaction fidelity.

| Property | Specification | Context for Medicinal Chemistry |

| CAS Number | 1226165-87-2 | Unique identifier for sourcing. |

| Formula | C₁₀H₁₃NO₃ | MW: 195.22 g/mol (Fragment-compliant). |

| Appearance | Off-white to pale yellow solid | Darkening indicates oxidation or ring-opening. |

| pKa (Calc) | ~3.5 (COOH), ~0.8 (Oxazole N) | The oxazole nitrogen is weakly basic; does not interfere with standard coupling. |

| LogP | ~2.3 | Ideal lipophilicity for membrane permeability without solubility crashing. |

| Solubility | DMSO, DMF, MeOH, DCM | Poor solubility in water/ether. Requires polar organic solvents. |

Quality Control Check:

-

¹H NMR Diagnostic Signal: Look for the C2-H singlet. In CDCl₃, this typically appears between 7.80 – 8.00 ppm . A loss of this signal indicates ring opening.

-

Storage: Store at 2–8°C under inert atmosphere. Oxazoles can be sensitive to photo-oxidation over long periods.

Application I: Amide Coupling (Peptidomimetic Synthesis)

The most common application of this intermediate is as a rigid "spacer" in peptide mimetics, replacing flexible amino acid chains to lock conformations.

Challenge: The steric bulk of the C5-cyclohexyl group can hinder the approach of bulky amines to the activated C4-carboxylate. Solution: Use of high-activity coupling reagents (HATU/COMU) rather than carbodiimides (EDC/DCC) to prevent acyl-urea byproduct formation.

Protocol: HATU-Mediated Coupling

Reagents:

-

5-Cyclohexyloxazole-4-carboxylic acid (1.0 equiv)

-

Amine partner (R-NH₂) (1.1 equiv)

-

HATU (1.2 equiv)

-

DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)

-

Solvent: Anhydrous DMF or DMAc (0.1 M concentration)

Step-by-Step Methodology:

-

Activation: In a dried round-bottom flask under N₂, dissolve the carboxylic acid and HATU in anhydrous DMF. Stir at room temperature (RT) for 15 minutes. Observation: Solution may turn slightly yellow.

-

Base Addition: Add DIPEA dropwise. Critical: Ensure pH is >8 (check wet pH paper).

-

Amine Addition: Add the amine partner. If the amine is a salt (e.g., HCl salt), add an extra 1.0 equiv of DIPEA.

-

Reaction: Stir at RT for 4–16 hours. Monitor by LCMS (Target Mass = MW_acid + MW_amine - 18).

-

Workup: Dilute with EtOAc. Wash sequentially with sat. NaHCO₃ (2x), Water (1x), and Brine (1x). Dry over Na₂SO₄ and concentrate.

-

Purification: Flash chromatography (Hexane/EtOAc gradient).

Troubleshooting:

-

Low Yield:[1] If the amine is sterically hindered, switch solvent to DMF/DCM (1:1) to improve solubility or heat to 50°C.

-

Epimerization: Not a concern here (achiral acid), but relevant if coupling to a chiral amine.

Application II: Curtius Rearrangement (Access to 4-Aminooxazoles)

Direct synthesis of 4-aminooxazoles is synthetically difficult. The Curtius rearrangement of the 4-carboxylic acid is the "Gold Standard" route to access 4-amino, 4-ureido, or 4-carbamate derivatives.

Protocol: One-Pot Diphenylphosphoryl Azide (DPPA) Rearrangement

Reagents:

-

5-Cyclohexyloxazole-4-carboxylic acid (1.0 equiv)

-

DPPA (1.1 equiv)

-

Triethylamine (TEA) (2.5 equiv)

-

Nucleophile: t-Butanol (excess/solvent) for Boc-protection, or Benzyl Alcohol for Cbz.

-

Solvent: Toluene or 1,4-Dioxane.

Step-by-Step Methodology:

-

Acyl Azide Formation: Dissolve acid and TEA in dry Toluene under Argon. Add DPPA dropwise at 0°C. Stir at RT for 2 hours.

-

Rearrangement: Heat the mixture to 80–90°C .

-

Mechanism Check: Evolution of N₂ gas indicates isocyanate formation.

-

Safety: Ensure proper venting.

-

-

Trapping: Once gas evolution ceases (approx. 1–2 hours), add the alcohol nucleophile (e.g., excess t-BuOH).

-

Completion: Reflux for an additional 4–12 hours.

-

Workup: Cool, concentrate, and purify via column chromatography.

Visualizing the Pathway:

Caption: Reaction flow for converting the carboxylic acid to a protected amine via the Curtius Rearrangement.

Application III: Late-Stage C–H Arylation (C2 Functionalization)

The C2 position of the oxazole ring is relatively acidic and susceptible to direct C–H activation. This allows the carboxylic acid (or its ester/amide derivatives) to serve as a core scaffold that can be "decorated" at the C2 position after the initial synthesis.

Logic: This enables the rapid generation of libraries by keeping the 5-cyclohexyl-4-carboxyl core constant and varying the C2-aryl group.

Protocol: Pd-Catalyzed C–H Arylation

Reagents:

-

Substrate: 5-Cyclohexyloxazole-4-carboxylate ester (Methyl or Ethyl ester preferred for this step).

-

Coupling Partner: Aryl Iodide or Bromide (Ar-I/Br).

-

Catalyst: Pd(OAc)₂ (5 mol%).

-

Ligand: PPh₃ or XPhos (10 mol%).

-

Base: K₂CO₃ or Cs₂CO₃ (2.0 equiv).

-

Solvent: Toluene/DMAc (9:1).

Step-by-Step Methodology:

-

Prep: Combine ester, aryl halide, Pd catalyst, ligand, and base in a microwave vial.

-

Degas: Purge with Argon for 5 minutes.

-

Reaction: Heat to 110°C for 12–18 hours (or Microwave: 140°C for 1 hour).

-

Workup: Filter through Celite, concentrate, and purify.

Strategic Scaffold Map

The following diagram illustrates how this single intermediate feeds into three distinct medicinal chemistry workflows.

Caption: Divergent synthesis pathways starting from the 5-cyclohexyloxazole-4-carboxylic acid core.

References

-

Oxazole Synthesis (General): Van Leusen Oxazole Synthesis. Organic Chemistry Portal. Available at: [Link]

-

Curtius Rearrangement: Shioiri, T., Ninomiya, K., & Yamada, S. (1972). Diphenylphosphoryl azide.[2][3] New convenient reagent for a modified Curtius reaction and for peptide synthesis. Journal of the American Chemical Society. Available at: [Link]

-

C-H Activation: Verbeeck, S., et al. (2011). Direct C-H Arylation of Oxazoles. Organic Letters. (General protocol adaptation). Available at: [Link]

-

Peptide Coupling: Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling. Tetrahedron. Available at: [Link]

Sources

Application Notes and Protocols for Amide Coupling Reactions Involving 5-Cyclohexyloxazole-4-carboxylic Acid

Introduction

Amide bond formation is one of the most critical and frequently performed transformations in medicinal chemistry and drug development.[1] The inherent stability and structural role of the amide bond make it a cornerstone of countless pharmaceuticals, natural products, and peptides.[2][3] This guide provides an in-depth technical overview and detailed protocols for the amide coupling of 5-Cyclohexyloxazole-4-carboxylic acid, a heterocyclic building block of interest in the synthesis of novel chemical entities.

The structure of 5-Cyclohexyloxazole-4-carboxylic acid presents unique considerations for amide coupling. The presence of the electron-withdrawing oxazole ring can decrease the nucleophilicity of the carboxylate, potentially rendering standard coupling conditions sluggish or inefficient.[4] Furthermore, the bulky cyclohexyl group at the 5-position introduces steric hindrance that must be addressed through careful selection of reagents and optimization of reaction conditions.

This document offers a framework for navigating these challenges, grounded in established principles of organic synthesis. We will explore the rationale behind selecting optimal coupling reagents, provide step-by-step protocols for both carbodiimide and uronium-based methods, and offer guidance on reaction monitoring, work-up, and troubleshooting.

Physicochemical Properties and Reactivity Considerations

The key to successful amide coupling lies in understanding the substrate's inherent properties.

-

Structure: 5-Cyclohexyloxazole-4-carboxylic acid

-

IUPAC Name: 5-Cyclohexyloxazole-4-carboxylic acid

-

Molecular Formula: C₁₀H₁₃NO₃

-

Key Features:

-

An oxazole ring, which is an electron-deficient heterocycle.

-

A carboxylic acid group at the 4-position, the reactivity of which is modulated by the adjacent oxazole.

-

A cyclohexyl substituent at the 5-position, which introduces significant steric bulk near the reaction center.

-

-

The electron-withdrawing nature of the oxazole ring reduces the pKa of the carboxylic acid, but more importantly, it deactivates the carboxylate toward activation by coupling reagents. This necessitates the use of highly efficient activation methods to form the reactive intermediate required for amidation.[4]

Strategic Selection of Coupling Reagents

The choice of coupling reagent is paramount for achieving high yields and purity, especially with challenging substrates. The direct condensation of a carboxylic acid and an amine is kinetically slow due to the formation of a non-reactive ammonium carboxylate salt.[5] Therefore, activation of the carboxylic acid is essential.

Decision Framework for Reagent Selection

A logical approach to selecting the appropriate coupling strategy is crucial. The following decision tree outlines key considerations for reactions involving 5-Cyclohexyloxazole-4-carboxylic acid.

Caption: Decision tree for selecting a suitable coupling strategy.

Comparative Analysis of Recommended Reagents

| Coupling System | Reagent Class | Key Advantages | Potential Issues | Recommended For |

| EDC / HOBt | Carbodiimide | Cost-effective; water-soluble byproducts are easily removed during aqueous workup.[6] | Lower reactivity; risk of N-acylurea formation with unreactive amines; HOBt has explosive properties in anhydrous form.[4] | Initial screening, coupling with less hindered primary and secondary amines. |

| HATU / DIPEA | Uronium Salt | High reactivity and fast reaction times; low rates of epimerization; very effective for hindered substrates.[1][6] | Higher cost; potential for guanidinylation of the amine if HATU is used in excess.[5] | Hindered amines, electron-deficient anilines, and as a general high-success-rate method for this specific substrate. |

| SOCl₂ or (COCl)₂ | Acid Chloride Formation | Generates a highly reactive acyl chloride intermediate. | Harsh conditions (e.g., elevated temperatures) may not be suitable for complex molecules; generates HCl byproduct.[3] | Cases where both the carboxylic acid and amine are particularly unreactive and other methods have failed. |

Detailed Experimental Protocols

Safety Precaution: All reactions should be conducted in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves. All solvents and reagents should be anhydrous unless otherwise specified.

Protocol 1: High-Efficiency Coupling using HATU

This protocol is the recommended starting point for coupling 5-Cyclohexyloxazole-4-carboxylic acid, especially with sterically hindered or electronically deactivated amines, due to the high reactivity of HATU.[1][6]

Mechanism of HATU-mediated Coupling: The reaction proceeds via a highly reactive OAt-active ester. A non-nucleophilic base, typically DIPEA, deprotonates the carboxylic acid. The resulting carboxylate attacks HATU to form the active ester, which is then readily attacked by the amine to yield the desired amide.[6]

Caption: Mechanism of HATU-mediated amide coupling.

Materials:

-

5-Cyclohexyloxazole-4-carboxylic acid (1.0 eq)

-

Amine (1.1 - 1.2 eq)

-

HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) (1.1 eq)

-

DIPEA (N,N-Diisopropylethylamine) (2.5 - 3.0 eq)

-

Anhydrous DMF (N,N-Dimethylformamide) or DCM (Dichloromethane)

Procedure:

-

Reagent Preparation: To a dry round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add 5-Cyclohexyloxazole-4-carboxylic acid (1.0 eq) and the amine (1.1 eq).

-

Dissolution: Dissolve the starting materials in anhydrous DMF (or DCM) to a concentration of approximately 0.1-0.2 M.

-

Activation: Add HATU (1.1 eq) to the solution.

-

Base Addition: Cool the mixture to 0 °C using an ice bath. Slowly add DIPEA (2.5 eq) dropwise. A color change may be observed.

-

Reaction: Remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction progress by TLC or LC-MS. For hindered substrates, gentle heating (e.g., 40-50 °C) may be required to drive the reaction to completion.[4] Typical reaction times are 1-4 hours.

-

Work-up:

-

Once the reaction is complete, dilute the mixture with an organic solvent such as Ethyl Acetate (EtOAc).

-

Wash the organic layer sequentially with 5% aqueous citric acid or 1M HCl (to remove excess DIPEA), saturated aqueous NaHCO₃ (to remove unreacted acid and HOAt), and finally with brine.

-

Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

-

-

Purification: Purify the crude product by flash column chromatography on silica gel to obtain the pure amide.

Protocol 2: Carbodiimide-Mediated Coupling using EDC/HOBt

This method is a cost-effective alternative to uronium salts and is widely applicable, though it may be less efficient for this specific hindered substrate. The use of HOBt is critical to suppress racemization (if chiral centers are present) and to increase coupling efficiency by forming a more stable HOBt-ester intermediate.[6]

Mechanism of EDC/HOBt-mediated Coupling: The carboxylic acid first adds to the carbodiimide (EDC), forming a highly reactive O-acylisourea intermediate. This unstable intermediate is intercepted by HOBt to generate a more stable HOBt-ester, which is then attacked by the amine to form the amide bond.[6]

Caption: Mechanism of EDC/HOBt-mediated amide coupling.

Materials:

-

5-Cyclohexyloxazole-4-carboxylic acid (1.0 eq)

-

Amine (1.1 eq)

-

EDC·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride) (1.2 eq)

-

HOBt (Hydroxybenzotriazole) (1.2 eq)

-

DIPEA or Triethylamine (TEA) (2.5 eq)

-

Anhydrous DMF or DCM

Procedure:

-

Reagent Preparation: In a dry round-bottom flask, combine 5-Cyclohexyloxazole-4-carboxylic acid (1.0 eq), the amine (1.1 eq), and HOBt (1.2 eq).

-

Dissolution: Dissolve the mixture in anhydrous DMF or DCM (0.1-0.2 M).

-

Cooling and Base Addition: Cool the solution to 0 °C in an ice bath and add the base (DIPEA or TEA, 2.5 eq) dropwise.

-

EDC Addition: Add EDC·HCl (1.2 eq) portion-wise to the cold reaction mixture.

-

Reaction: Allow the reaction to slowly warm to room temperature and stir overnight (12-18 hours). Monitor the reaction progress by TLC or LC-MS.

-

Work-up:

-

Dilute the reaction mixture with EtOAc.

-

Wash the organic layer sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine. The urea byproduct from EDC is water-soluble and should be removed during these washes.[6]

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

-

-

Purification: Purify the crude product by flash column chromatography.

Troubleshooting and Optimization

| Issue | Potential Cause(s) | Recommended Solution(s) |

| Low or No Product Formation | 1. Inefficient Carboxylic Acid Activation: The electron-withdrawing oxazole ring deactivates the acid.[4]2. Poor Nucleophilicity of Amine: The amine partner is sterically hindered or electron-deficient.[4] | 1. Switch from EDC/HOBt to a more potent reagent like HATU or PyBOP.[4]2. Pre-activate the acid: Stir the carboxylic acid, coupling reagent, and base for 15-30 minutes before adding the amine.[4]3. Increase the reaction temperature to 40-60 °C, monitoring carefully for decomposition.[4] |

| Formation of Side Products | 1. N-acylurea Formation (with EDC): The O-acylisourea intermediate rearranges before the amine can react.[5]2. Epimerization: If chiral centers are present, racemization can occur. | 1. Ensure an additive like HOBt or HOAt is used with EDC to trap the active intermediate.[5]2. Use HATU, which is known for low rates of epimerization.[6]3. Maintain low reaction temperatures (0 °C to RT). |

| Difficult Purification | 1. Excess Reagents: Unreacted starting materials or coupling reagents remain.2. Byproducts: Urea (from EDC) or tetramethylurea (from HATU) are present. | 1. Perform a thorough aqueous workup as described in the protocols. Washing with 5% LiCl solution can help remove residual DMF.2. Ensure the correct stoichiometry is used to minimize excess reagents.3. For HATU byproducts, acidic and basic washes are typically effective. |

| Poor Solubility of Starting Materials | Reactants are not fully dissolved, limiting reaction rate. | Use a more polar aprotic solvent like DMF or NMP. Gentle warming can also improve solubility, but should be done with caution. |

Conclusion

The successful amide coupling of 5-Cyclohexyloxazole-4-carboxylic acid is readily achievable with a rational and informed approach. Due to the electronic and steric properties of this substrate, high-reactivity uronium salt reagents such as HATU are strongly recommended as a first choice to ensure efficient and clean conversion. Standard carbodiimide protocols using EDC/HOBt serve as a viable, cost-effective alternative, particularly for less demanding amine partners. By understanding the underlying mechanisms and potential challenges, researchers can effectively troubleshoot and optimize these critical reactions, paving the way for the synthesis of novel and complex molecular architectures for drug discovery and development.

References

-

BenchChem Technical Support Team. (2025). Technical Support Center: Optimizing Coupling Reactions for 5-Methoxyoxazole-2-carboxylic Acid. BenchChem. Link

-

Aapptec Peptides. Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Aapptec. Link

-

ResearchGate. (n.d.). Summary of coupling conversions by using different coupling reagents... [Scientific Diagram]. Link

-

Dabhi, R. C., et al. (2022). Process optimization for acid-amine coupling: a catalytic approach. Current Chemistry Letters. Link

-

(Author). (n.d.). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC. Link

-

BenchChem. (2025). Application Notes and Protocols for Amide Bond Formation using EDC and HATU. BenchChem. Link

-

Reddit User Discussion. (2021). Tips and tricks for difficult amide bond formation? r/Chempros. Link

- El-Faham, A., & Albericio, F. (2011). Amide bond formation: beyond the myth of coupling reagents. Chemical Reviews.

-

Shome, A., et al. (2023). Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium (HATU): A Unique Cross-Coupling Reagent. ACS Omega. Link

-

Golisade, A., et al. (2021). Novel library synthesis of 3,4-disubstituted pyridin-2(1H)-ones via cleavage of pyridine-2-oxy-7-azabenzotriazole ethers under ionic hydrogenation conditions at room temperature. Beilstein Journal of Organic Chemistry. Link

-

(Author). (n.d.). Accessing diverse azole carboxylic acid building blocks via mild C-H carboxylation. ChemRxiv. Link

-

Common Organic Chemistry. (n.d.). Amine to Amide (EDC + HOBt). Link

-

Reddit User Discussion. (2024). EDC-HOBt Amide coupling workup help. r/Chempros. Link

Sources

Application Note: Activation & Coupling Strategies for 5-Cyclohexyloxazole-4-carboxylic Acid

The following Application Note is structured to guide researchers through the specific challenges of activating 5-Cyclohexyloxazole-4-carboxylic acid . This molecule presents a unique dual challenge: the electronic modulation typical of the oxazole core and the significant steric hindrance imposed by the adjacent 5-cyclohexyl group.

Executive Summary & Technical Rationale

Activating 5-Cyclohexyloxazole-4-carboxylic acid requires a nuanced approach. Unlike simple aliphatic acids, this substrate features a bulky cyclohexyl group at the C5 position, which creates a "steric wall" shielding the C4-carboxylate. Standard coupling reagents (e.g., EDC/HOBt) often exhibit sluggish kinetics here, leading to incomplete conversion or the formation of

Furthermore, while oxazole-4-carboxylic acids are generally more thermally stable than their 2-carboxylic acid counterparts (which decarboxylate rapidly), the 5-alkyl substitution pattern can influence the ring's electronic susceptibility to nucleophilic attack.

This guide prioritizes three activation pathways selected for Steric Clearance and Electronic Efficiency :

-

HATU/DIEA: The "Gold Standard" for overcoming the steric barrier of the cyclohexyl group in discovery-scale synthesis.

-

T3P (Propanephosphonic Acid Anhydride): The preferred reagent for scale-up and difficult amine partners, offering a cleaner impurity profile.

-

Ghosez’s Reagent: A specialized protocol for generating acid chlorides under neutral conditions, essential if the coupling partner is acid-labile.

Decision Matrix: Selecting the Right Reagent

Before beginning, assess your specific experimental constraints using the decision tree below.

Figure 1: Strategic decision tree for selecting the optimal activation reagent based on scale and substrate properties.

Detailed Protocols

Method A: HATU Activation (High-Throughput / Steric Challenge)

Best for: Small-scale discovery chemistry where yield is paramount and the amine is valuable.

Mechanism: The 7-azabenzotriazole moiety of HATU creates a highly reactive active ester that is less sensitive to steric hindrance than the benzotriazole analog (HBTU). This is critical for bypassing the 5-cyclohexyl bulk.

Reagents:

-

Substrate: 5-Cyclohexyloxazole-4-carboxylic acid (1.0 equiv)

-

Coupling Agent: HATU (1.1 – 1.2 equiv)

-

Base: DIPEA (Hunig’s Base) (2.0 – 3.0 equiv)

-

Solvent: DMF (anhydrous)[1]

Protocol:

-

Dissolution: Dissolve the carboxylic acid (1.0 equiv) in anhydrous DMF (0.1 M concentration).

-

Activation: Add DIPEA (2.0 equiv) followed by HATU (1.1 equiv).

-

Critical Step: Stir at room temperature for 15–30 minutes . You must allow the "Yellow-Orange" active ester to form before adding the amine. The cyclohexyl group slows down the initial attack of the HATU on the carboxylate; premature amine addition leads to lower yields.

-

-

Coupling: Add the amine (1.0 – 1.2 equiv). If the amine is a salt (e.g., HCl salt), add an extra 1.0 equiv of DIPEA.

-

Reaction: Stir at Room Temperature for 2–4 hours. Monitor by LCMS.

-

Workup: Dilute with EtOAc, wash with saturated NaHCO₃ (2x), water (1x), and brine (1x). Dry over Na₂SO₄.

Method B: T3P (Propanephosphonic Acid Anhydride)

Best for: Scale-up (>1g), "Green" chemistry, and difficult anilines.

Mechanism: T3P acts as a cyclic anhydride trap. It is unique because it drives the reaction to completion without generating insoluble urea byproducts (unlike DCC/EDC), and the phosphorus byproducts are water-soluble.

Reagents:

-

Substrate: 5-Cyclohexyloxazole-4-carboxylic acid (1.0 equiv)

-

Coupling Agent: T3P (50% w/w in EtOAc or DMF) (1.5 – 2.0 equiv)

-

Base: Pyridine (3.0 equiv) or NMM (N-methylmorpholine)

-

Solvent: EtOAc or 2-MeTHF

Protocol:

-

Charge: Combine the carboxylic acid (1.0 equiv) and the amine (1.1 equiv) in EtOAc (0.2 M).

-

Base Addition: Add Pyridine (3.0 equiv). The solution may warm slightly.

-

Reagent Addition: Add T3P solution (1.5 equiv) dropwise.

-

Reaction: Stir at Room Temperature.

-

Optimization: If conversion is <50% after 1 hour, heat to 50°C. The thermal stability of the 5-cyclohexyl oxazole allows for moderate heating without decarboxylation risks [1].

-

-

Workup: The beauty of T3P is the workup. Simply wash the organic layer with water (2x), 1N HCl (if product tolerates acid), and saturated NaHCO₃. The phosphorus byproducts wash away completely.

Method C: Ghosez’s Reagent (Neutral Acid Chloride)

Best for: Extremely unreactive amines or acid-sensitive substrates where Thionyl Chloride is too harsh.

Mechanism: Ghosez’s reagent (1-Chloro-N,N,2-trimethyl-1-propenylamine) converts the acid to the acid chloride under strictly neutral conditions, avoiding the HCl gas generation associated with oxalyl chloride.

Protocol:

-

Activation: Dissolve 5-Cyclohexyloxazole-4-carboxylic acid (1.0 equiv) in dry DCM.

-

Reagent: Add Ghosez’s Reagent (1.1 – 1.2 equiv) dropwise at 0°C.

-

Formation: Stir at 0°C to RT for 1–2 hours.

-

Coupling: Add the amine (1.0 equiv) and a mild scavenger base (e.g., pyridine or TEA) directly to the acid chloride solution.

Analytical Data & Troubleshooting

Common Issues & Solutions Table

| Issue | Probable Cause | Solution |

| Low Conversion (HATU) | Steric shielding by 5-cyclohexyl group preventing active ester formation. | Increase activation time (step 2) to 60 mins before adding amine. Ensure DMF is dry. |

| Product Epimerization | Not applicable (Substrate is achiral), but relevant if coupling to chiral amino acids. | Use T3P with Pyridine at 0°C; this system shows the lowest racemization rates [2]. |

| Insoluble Precipitate | Urea byproduct (if using DCC/EDC). | Switch to T3P (water-soluble byproducts) or HATU (soluble in DMF). |

| Decarboxylation | Excessive heating (>100°C) of the free acid. | Keep reaction temps <60°C. 5-alkyl oxazoles are stable, but 4-COOH can be labile under extreme forcing conditions [3]. |

Mechanistic Visualization

The following diagram illustrates the steric environment and the activation pathway using HATU.

Figure 2: Reaction pathway highlighting the steric bottleneck caused by the 5-cyclohexyl group during the active ester formation and subsequent amine attack.

References

-

Thermal Stability of Oxazole Acids

- Title: On the stability and spectroscopic properties of 5-hydroxyoxazole-4-carboxylic acid deriv

- Source:Journal of Organic Chemistry (via NIH/PubMed).

-

URL:[Link]

- Note: Highlights the instability of 5-hydroxy variants, contrasting with the relative stability of 5-alkyl variants used here.

-

T3P Reagent Capabilities

-

Ghosez's Reagent Protocol

-

Title: Acid Halogenation Reagents: Ghosez's Reagent.[3]

- Source: Sigma-Aldrich Technical Bulletins.

-

- Title: HATU: The Core Reagent for Peptide & Drug Synthesis.

Sources

Troubleshooting & Optimization

Resolving solubility issues in 5-Cyclohexyloxazole-4-carboxylic acid assays

Technical Support Center: 5-Cyclohexyloxazole-4-carboxylic Acid

Welcome to the technical support hub. As a Senior Application Scientist, I have analyzed the physicochemical profile of 5-Cyclohexyloxazole-4-carboxylic acid . Users frequently encounter variability with this compound not because of impurity, but because its structure—a lipophilic cyclohexyl tail attached to a polar oxazole-acid head—makes it behave like an anionic surfactant rather than a standard small molecule.

This guide addresses the three most critical failure modes: pH-dependent precipitation , cation-mediated crashing , and pseudo-micelle formation .

Part 1: The Physicochemical Profile

Before troubleshooting, you must understand why the molecule behaves this way.

| Property | Value (Estimated) | Implication for Assays |

| pKa (Acid) | ~3.8 – 4.2 | At pH < 5.0, it becomes neutral and insoluble. At pH 7.4, it is anionic (soluble). |

| LogP | ~2.5 – 3.2 | The cyclohexyl group is highly hydrophobic. Even when ionized, it seeks interfaces (plastic, proteins). |

| Structure Class | Amphiphilic Acid | Can form micelles or aggregates at high concentrations (Critical Micelle Concentration - CMC). |

Part 2: Troubleshooting Guides (Q&A)

Section 1: Stock Solution & Storage

Q: My DMSO stock solution was clear yesterday, but today it has crystals/haze. Is the compound degrading? A: It is likely not degradation, but water-induced precipitation . DMSO is hygroscopic (absorbs water from air).[1] 5-Cyclohexyloxazole-4-carboxylic acid is strictly hydrophobic in its protonated form. If your DMSO absorbs even 1-2% water, the "solubility power" decreases, and the compound crashes out.

-

The Fix:

-

Use anhydrous DMSO (stored over molecular sieves) for stock preparation.

-

Store stocks in single-use aliquots at -20°C to avoid freeze-thaw cycles.

-

Warm to 37°C and vortex before use. If it doesn't clear, sonicate for 5 minutes.

-

Q: Can I use Ethanol instead of DMSO? A: Yes, but with caution. Ethanol evaporates faster, potentially changing the concentration during the assay setup. DMSO is preferred for its high boiling point, but ensure the final assay concentration is <1% (v/v) to prevent enzyme denaturation.

Section 2: Aqueous Dilution (The "Crash" Point)

Q: The compound precipitates immediately when I add the DMSO stock to my cell culture media (DMEM/RPMI). Why? A: This is the "Solvent Shock" phenomenon combined with the Common Ion Effect .

-

Solvent Shock: Rapidly moving from 100% DMSO to 99% water creates a transient supersaturated state.

-

Common Ion Effect: Cell media contains high concentrations of Calcium (

) and Magnesium (

-

The Protocol: Do not pipette directly into the well. Use an Intermediate Dilution Step .

Correct Dilution Workflow (Graphviz Diagram):

Caption: Step-wise dilution strategy to prevent solvent shock and calcium-mediated precipitation.

Section 3: Assay Interference & False Positives

Q: I am seeing variable IC50 values, and the curve slope is very steep (Hill slope > 2). Is this real inhibition? A: This is a hallmark of promiscuous aggregation . Because of the amphiphilic structure (Cyclohexyl tail + Acid head), the molecule may form colloidal aggregates (micelles) at concentrations above 10 µM. These aggregates sequester enzymes non-specifically, leading to false positives.

-

The Validation Test:

-

Add 0.01% Triton X-100 or Tween-20 to your assay buffer.

-

If the inhibition disappears (IC50 shifts significantly higher), the original activity was an artifact of aggregation. The detergent breaks up the micelles.

-

Q: The compound seems to bind to the plastic tips/plates. I'm losing mass. A: The cyclohexyl group is "sticky" to polypropylene.

-

The Fix: Use Low-Binding plates and tips. Alternatively, ensure your assay buffer contains carrier protein (e.g., 0.1% BSA) before adding the compound. The albumin binds the compound reversibly, keeping it in solution and preventing loss to plastic.

Part 3: The Solubility Decision Matrix

Use this logic flow to diagnose your specific issue.

Caption: Diagnostic workflow for identifying the root cause of insolubility based on pH and buffer composition.

Part 4: Summary of Recommendations

-

Buffer pH: Always maintain pH > 6.5. The carboxylic acid must be deprotonated to maintain solubility.

-

Additives: Include 0.1% BSA (to prevent plastic binding) or 0.01% Detergent (to prevent aggregation) in the assay buffer.

-

Dilution: Never add high-concentration DMSO stock directly to Calcium-rich media. Dilute into PBS first.

References

- Di, L., & Kerns, E. H. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. Academic Press. (Standard text on solubility and pKa effects in drug discovery).

-

Lipinski, C. A., et al. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 46(1-3), 3-26.

-

Shoichet, B. K. (2006). Screening in a spirit haunted by artifacts. Drug Discovery Today, 11(23-24), 1074-1081. (Authoritative source on colloidal aggregation/micelle false positives).

-

Sigma-Aldrich. (n.d.). Handling and Solubility of Organic Compounds in Biological Assays. Technical Bulletin.

Sources

Technical Support Center: Purification of 5-Cyclohexyloxazole-4-carboxylic Acid

This guide provides in-depth troubleshooting and practical solutions for common purification challenges encountered with 5-Cyclohexyloxazole-4-carboxylic acid. As a critical intermediate in pharmaceutical research and development, achieving high purity is paramount for reliable downstream applications and regulatory compliance. This document is designed for researchers, chemists, and drug development professionals to navigate and resolve purification hurdles effectively.

Introduction: The Importance of Purity

5-Cyclohexyloxazole-4-carboxylic acid is a heterocyclic compound whose utility is directly linked to its purity. Impurities, which can include unreacted starting materials, by-products, or degradation products, can interfere with subsequent synthetic steps, compromise biological assay results, and introduce toxicological risks. This guide explains the causality behind purification choices, empowering you to adapt these protocols to your specific experimental context.

Troubleshooting Guide: Common Purification Issues

This section addresses specific problems observed during the purification of 5-Cyclohexyloxazole-4-carboxylic acid in a direct question-and-answer format.

Q1: My TLC plate shows a persistent, less polar impurity with a higher Rf value than my carboxylic acid product. What is this, and how can I remove it?

A1: This impurity is very likely the unhydrolyzed ester precursor, such as ethyl or methyl 5-cyclohexyloxazole-4-carboxylate, which is a common starting point for the synthesis of the final acid.[1] Esters are significantly less polar than their corresponding carboxylic acids, resulting in a higher Retention Factor (Rf) on a normal-phase silica TLC plate. Incomplete hydrolysis is a frequent cause.

The most effective method for separating a neutral or weakly polar impurity (the ester) from a strong acid is Acid-Base Liquid-Liquid Extraction . This technique exploits the dramatic change in solubility of the carboxylic acid upon deprotonation.[2][3][4][5][6]

Causality: By adding a base (e.g., NaOH), the acidic proton of the carboxylic acid is removed, forming a negatively charged carboxylate salt. This salt is ionic and therefore highly soluble in the aqueous phase. The neutral ester impurity, however, remains in the organic phase.[2][3] Subsequent acidification of the separated aqueous layer re-protonates the carboxylate, causing the pure carboxylic acid to precipitate or be extracted back into an organic solvent.[7]

Caption: Workflow for Acid-Base Liquid-Liquid Extraction.

Experimental Protocol: Acid-Base Liquid-Liquid Extraction

-

Dissolution: Dissolve the crude product in a water-immiscible organic solvent like ethyl acetate or diethyl ether (approx. 10-20 mL per gram of crude material).

-

Basification: Transfer the solution to a separatory funnel. Add an equal volume of a 1 M aqueous sodium hydroxide (NaOH) solution.

-

Extraction: Stopper the funnel and shake vigorously for 1-2 minutes, venting frequently to release pressure. Allow the layers to fully separate.

-

Separation: Drain the lower aqueous layer into a clean Erlenmeyer flask. The upper organic layer contains the neutral ester impurity and can be discarded. For optimal recovery, re-extract the organic layer with a fresh portion of 1 M NaOH and combine the aqueous layers.

-

Acidification: Cool the combined aqueous layers in an ice bath. Slowly add 1 M hydrochloric acid (HCl) dropwise while stirring until the pH of the solution is approximately 2-3 (verify with pH paper). A white precipitate of your pure carboxylic acid should form.

-

Isolation: Collect the solid product by suction filtration. Wash the solid with a small amount of cold deionized water to remove residual salts.

-

Drying: Dry the purified product under vacuum to a constant weight.

Q2: My final product has a broad or low melting point and appears discolored, even after extraction. How can I improve its purity?

A2: A broad melting point is a classic indicator of impurities. [8] When other compounds are present, they disrupt the crystal lattice of the solid, causing it to melt over a range of temperatures and typically at a lower temperature than the pure substance. For solid products, recrystallization is a powerful purification technique.[9][10]

Causality: Recrystallization relies on the principle of differential solubility. A suitable solvent is one in which your desired compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. Impurities, ideally, should either be insoluble in the hot solvent or remain soluble in the cold solvent. As the saturated hot solution cools slowly, the solubility of the desired compound decreases, and it crystallizes out, leaving the impurities behind in the "mother liquor."[10]

Caption: General workflow for recrystallization.

Experimental Protocol: Recrystallization

-

Solvent Selection: The key is finding the right solvent or solvent pair. For carboxylic acids, polar protic solvents or their mixtures with water are often effective.[11] Test small amounts of your product in solvents like ethanol, isopropanol, acetone, or ethyl acetate. A good solvent pair might be ethanol/water or acetone/hexane.

-

Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture to boiling (using a hot plate and a condenser) while stirring. Continue adding small portions of hot solvent until the solid just dissolves.

-

Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat to boiling for a few minutes.

-

Hot Filtration (Optional): If charcoal was added or if insoluble impurities are visible, perform a hot gravity filtration to remove them.

-

Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling is crucial for forming large, pure crystals. Once at room temperature, place the flask in an ice bath to maximize crystal yield. If crystals don't form, try scratching the inside of the flask with a glass rod or adding a seed crystal.[10]

-

Isolation: Collect the crystals by suction filtration using a Büchner funnel.

-

Washing & Drying: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor. Dry the purified crystals in a vacuum oven.

| Solvent | Boiling Point (°C) | Polarity | Notes |

| Water | 100 | High | Good for salts, some carboxylic acids. Often used as an anti-solvent.[10] |

| Ethanol | 78 | High | Good general-purpose solvent for moderately polar compounds like carboxylic acids.[10][11] |

| Isopropanol | 82 | Medium | Similar to ethanol, slightly less polar. |

| Ethyl Acetate | 77 | Medium | Good for a wide range of polarities.[10] |